molecular formula C7H2Cl3F2NO3 B1456774 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene CAS No. 1417569-85-7

1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene

Cat. No. B1456774
M. Wt: 292.4 g/mol
InChI Key: VQNSMTHNOVJDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene, also known as DCDMNB, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a melting point of -86°C and a boiling point of 146°C. DCDMNB is used in various areas of research, including organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The exact mechanism of action of 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene is not yet fully understood. However, it is believed that the compound interacts with various biological molecules, including proteins, enzymes, and nucleic acids. 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene is thought to interact with these molecules by forming covalent bonds, which can alter the structure and function of the molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene are not yet fully understood. However, it is known that the compound can interact with various biological molecules, and it is believed that this interaction may lead to changes in the structure and function of the molecules. In addition, 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene has been shown to have an inhibitory effect on certain enzymes, which could potentially lead to changes in the metabolism of cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, the compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to using 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene in lab experiments. For example, the compound is toxic and should be handled with care. In addition, the compound may interact with other compounds in the environment and may not be suitable for certain types of experiments.

Future Directions

There are a number of potential future directions for the use of 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene in scientific research. These include further research into the compound's biochemical and physiological effects, as well as research into its potential applications in drug discovery and organic synthesis. In addition, further research into the mechanism of action of 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene could help to elucidate the compound's effects on biological molecules. Finally, research into the potential toxic effects of 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene could help to ensure its safe use in laboratory experiments.

Scientific Research Applications

1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemical analysis. In organic synthesis, 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene can be used as a reagent for the synthesis of various organic compounds. In drug discovery, 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene can be used to synthesize novel compounds with potential therapeutic applications. In biochemical analysis, 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene can be used to detect and quantify specific molecules in biological samples.

properties

IUPAC Name

1,2-dichloro-4-[chloro(difluoro)methoxy]-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F2NO3/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNSMTHNOVJDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)(F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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